Cas no 849062-30-2 ((2-Fluoro-5-isopropoxyphenyl)boronic acid)

(2-Fluoro-5-isopropoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The fluorine substituent enhances electrophilic reactivity, while the isopropoxy group improves solubility and stability. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for constructing complex aromatic systems. Its high purity and consistent performance make it a reliable reagent for precision synthesis. The boronic acid functional group ensures efficient transmetalation, facilitating the formation of biaryl structures under mild conditions. Proper handling under inert atmospheres is recommended to maintain stability.
(2-Fluoro-5-isopropoxyphenyl)boronic acid structure
849062-30-2 structure
商品名:(2-Fluoro-5-isopropoxyphenyl)boronic acid
CAS番号:849062-30-2
MF:C9H12BO3F
メガワット:197.99918
MDL:MFCD06411349
CID:716699
PubChem ID:24882673

(2-Fluoro-5-isopropoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2-Fluoro-5-isopropoxyphenyl)boronic acid
    • (2-fluoro-5-propan-2-yloxyphenyl)boronic acid
    • 2-fluoro-5-isopropoxyphenylboronic acid
    • Boronic acid,B-[2-fluoro-5-(1-methylethoxy)phenyl]-
    • (2-Fluoro-5-isopropoxyphenyl)boronicacid
    • (2-Fluoro-5-isopropoxy-phenyl)boronic acid
    • DTXSID70584483
    • 849062-30-2
    • CS-0174119
    • BS-24268
    • AB25239
    • AKOS015854341
    • MFCD06411349
    • IEBGLDYEUYTUMZ-UHFFFAOYSA-N
    • 2-FLUORO-5-ISOPROPROXYPHENYLBORONIC ACID
    • D71340
    • DA-02380
    • 2-fluoro5-isopropoxyphenylboronic acid
    • SCHEMBL8416
    • {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
    • MDL: MFCD06411349
    • インチ: InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
    • InChIKey: IEBGLDYEUYTUMZ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)OC1=CC(=C(C=C1)F)B(O)O

計算された属性

  • せいみつぶんしりょう: 198.08600
  • どういたいしつりょう: 198.0863526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

  • 密度みつど: 1.17
  • ゆうかいてん: 85-90 °C (lit.)
  • ふってん: 343.8°C at 760 mmHg
  • フラッシュポイント: 161.7°C
  • 屈折率: 1.495
  • PSA: 49.69000
  • LogP: 0.29270

(2-Fluoro-5-isopropoxyphenyl)boronic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

(2-Fluoro-5-isopropoxyphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-Fluoro-5-isopropoxyphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271541-100 g
2-Fluoro-5-isopropoxyphenylboronic acid, 97%; .
849062-30-2 97%
100g
€1062.00 2023-04-26
abcr
AB271541-5 g
2-Fluoro-5-isopropoxyphenylboronic acid, 97%; .
849062-30-2 97%
5g
€147.40 2023-04-26
abcr
AB271541-25g
2-Fluoro-5-isopropoxyphenylboronic acid, 97%; .
849062-30-2 97%
25g
€382.00 2025-03-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F186934-100g
(2-Fluoro-5-isopropoxyphenyl)boronic acid
849062-30-2 97%
100g
¥4697.90 2023-09-02
TRC
F592178-500mg
2-Fluoro-5-isopropoxyphenylboronic acid
849062-30-2
500mg
$87.00 2023-05-18
Fluorochem
228714-25g
2-Fluoro-5-isopropoxyphenyl)boronic acid
849062-30-2 95%
25g
£200.00 2022-02-28
Fluorochem
228714-5g
2-Fluoro-5-isopropoxyphenyl)boronic acid
849062-30-2 95%
5g
£63.00 2022-02-28
Fluorochem
228714-100g
2-Fluoro-5-isopropoxyphenyl)boronic acid
849062-30-2 95%
100g
£600.00 2022-02-28
abcr
AB271541-100g
2-Fluoro-5-isopropoxyphenylboronic acid, 97%; .
849062-30-2 97%
100g
€1062.00 2025-03-19
abcr
AB271541-1g
2-Fluoro-5-isopropoxyphenylboronic acid, 97%; .
849062-30-2 97%
1g
€84.50 2025-03-19

(2-Fluoro-5-isopropoxyphenyl)boronic acid 関連文献

(2-Fluoro-5-isopropoxyphenyl)boronic acidに関する追加情報

Introduction to (2-Fluoro-5-isopropoxyphenyl)boronic Acid (CAS No. 849062-30-2)

(2-Fluoro-5-isopropoxyphenyl)boronic acid is a specialized organic compound with significant applications in the field of pharmaceuticals and materials science. This compound, identified by its CAS number 849062-30-2, has garnered attention due to its unique structural properties and versatile reactivity. Boronic acids are known for their ability to participate in various chemical transformations, making them invaluable in the synthesis of complex molecules, particularly in drug development.

The presence of both a fluoro substituent and an isopropoxy group in the phenyl ring imparts distinct electronic and steric effects to the molecule. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's potential as a building block in medicinal chemistry. On the other hand, the isopropoxy group introduces steric bulk and can influence the compound's solubility and interaction with biological targets.

In recent years, there has been a growing interest in boronic acid derivatives due to their role in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The specific arrangement of atoms in (2-Fluoro-5-isopropoxyphenyl)boronic acid makes it an excellent candidate for such transformations, offering precise control over reaction outcomes.

Current research highlights the compound's utility in developing novel therapeutic agents. For instance, studies have demonstrated its potential in creating kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The combination of the fluoro and isopropoxy groups allows for fine-tuning of the molecule's interactions with target proteins, improving both potency and selectivity.

The pharmacokinetic properties of (2-Fluoro-5-isopropoxyphenyl)boronic acid have also been extensively studied. The fluorine atom can enhance lipophilicity, while the isopropoxy group can influence metabolic pathways. These factors are critical in determining the compound's bioavailability and duration of action. Advanced computational methods have been employed to predict these properties, aiding in the rational design of next-generation drugs.

Beyond pharmaceutical applications, this compound has shown promise in materials science. Boronic acids are known to form coordination complexes with metal ions, leading to applications in catalysis and sensor technology. The unique electronic properties of (2-Fluoro-5-isopropoxyphenyl)boronic acid make it a valuable precursor for designing novel materials with tailored functionalities.

The synthesis of (2-Fluoro-5-isopropoxyphenyl)boronic acid involves multi-step organic transformations, requiring precise control over reaction conditions. Recent advancements in synthetic methodologies have improved the efficiency and scalability of its production. These developments have not only made the compound more accessible but also opened up new avenues for its application in various fields.

In conclusion, (2-Fluoro-5-isopropoxyphenyl)boronic acid (CAS No. 849062-30-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics and advanced materials. As our understanding of its properties continues to grow, so too will its applications across multiple disciplines.

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